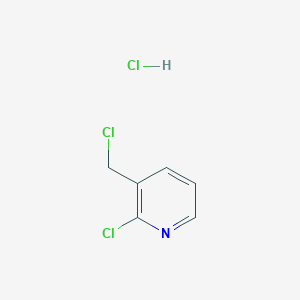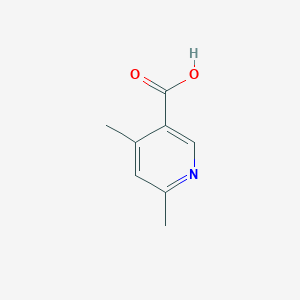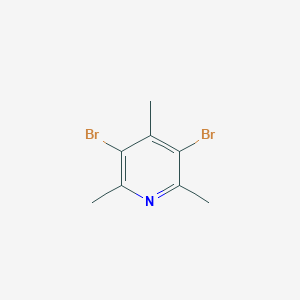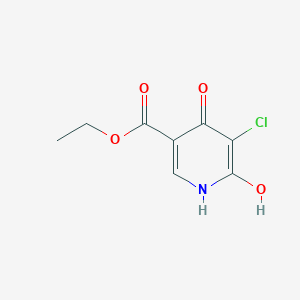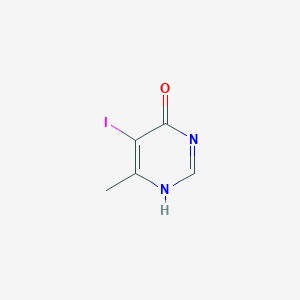
5-Iodo-6-methylpyrimidin-4-ol
Übersicht
Beschreibung
5-Iodo-6-methylpyrimidin-4-ol is a chemical compound with the CAS Number: 7752-74-1. It has a molecular weight of 236.01 and its IUPAC name is 5-iodo-6-methyl-4 (3H)-pyrimidinone .
Synthesis Analysis
The synthesis of 5-Iodo-6-methylpyrimidin-4-ol involves the use of N-iodo-succinimide and acetic acid at room temperature for 30 hours. The reaction is stirred until all starting material is consumed. The reaction mixture is then diluted with water and the solid product is filtered off, washed with an aqueous sodium thiosulfate solution to remove excess iodine, and dried in vacuo .Wissenschaftliche Forschungsanwendungen
Palladium-Catalyzed Alkynylation
A study by Pal et al. (2006) explored the alkynylation of halo pyrimidines under Pd/C–copper catalysis, demonstrating the regioselective synthesis of 4- and 5-alkynylpyrimidines. This process involved coupling reactions with terminal alkynes, yielding good yields and showcasing potential applications in organic synthesis (Pal et al., 2006).
Formation of Iodo[1,3]dioxolo[4,5‐c]pyridines
Lechel et al. (2012) discovered the unexpected formation of iodo[1,3]dioxolo[4,5-c]pyridines during attempts to prepare functionalized 5-iodopyridine derivatives. This finding highlights an interesting chemical transformation relevant to pyridine chemistry (Lechel et al., 2012).
Halogen Bonding in Ligands
A 2020 study by He et al. focused on the binding mode of a compound containing 5-iodo-6-methylpyrimidin-4-ol, demonstrating the formation of intermolecular hydrogen and halogen bonding. This study is significant for understanding the interactions in ligand design, particularly for PDHc-E1 inhibitors and antifungal compounds (He et al., 2020).
Regioselective Halogenation
Zeuner and Niclas (1989) investigated the regioselective halogenation of 4-amino-2-iodomethyl-6-methylpyrimidines, highlighting the reactivity of pyrimidine derivatives in the presence of oxidants. This study provides insights into the selective chemical modification of pyrimidines (Zeuner & Niclas, 1989).
Synthesis and Characterization of Arylsulfonylated Derivatives
Ali et al. (2021) conducted a study on the synthesis, single-crystal exploration, and theoretical insights of arylsulfonylated 2-amino-6-methylpyrimidin derivatives. This research is significant for understanding the non-covalent interactions and stability of crystalline organic compounds (Ali et al., 2021).
Toll-Like Receptor Activation
Beesu et al. (2016) identified a compound featuring 5-iodo-6-methylpyrimidine as a potent toll-like receptor 8 agonist. This finding is crucial for developing therapeutic agents that modulate immune responses (Beesu et al., 2016).
Safety And Hazards
The safety information for 5-Iodo-6-methylpyrimidin-4-ol indicates that it is potentially hazardous. The hazard statements include H302, H315, H319, and H335, which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .
Eigenschaften
IUPAC Name |
5-iodo-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2O/c1-3-4(6)5(9)8-2-7-3/h2H,1H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHNGJGWIEPTDEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20346957 | |
| Record name | 5-iodo-6-methylpyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20346957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-6-methylpyrimidin-4-ol | |
CAS RN |
7752-74-1 | |
| Record name | 5-iodo-6-methylpyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20346957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



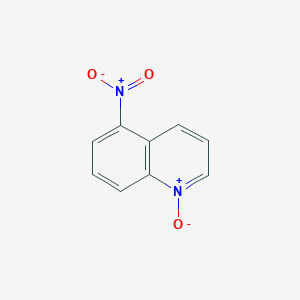


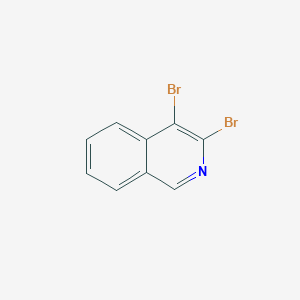
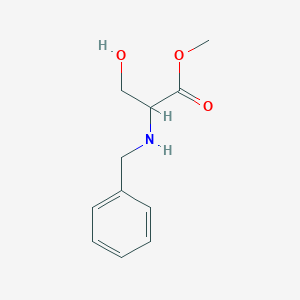
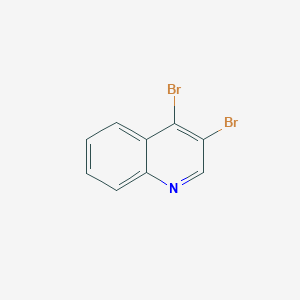
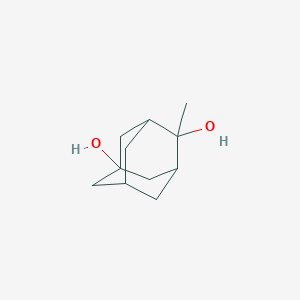
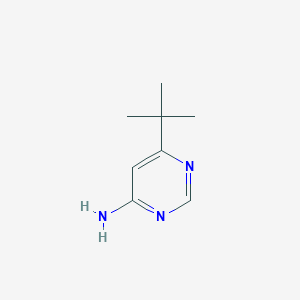
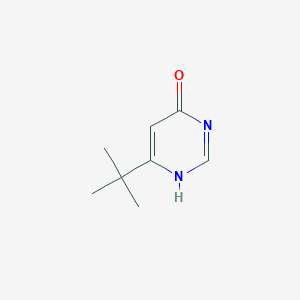
![[(2-Aminophenyl)amino]acetonitrile](/img/structure/B189549.png)
